2-(2,4-Bis(trifluoromethyl)phenyl)pyridine
Description
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Structure
3D Structure
Properties
Molecular Formula |
C13H7F6N |
|---|---|
Molecular Weight |
291.19 g/mol |
IUPAC Name |
2-[2,4-bis(trifluoromethyl)phenyl]pyridine |
InChI |
InChI=1S/C13H7F6N/c14-12(15,16)8-4-5-9(10(7-8)13(17,18)19)11-3-1-2-6-20-11/h1-7H |
InChI Key |
UCTUOFPJTWPPDY-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=NC(=C1)C2=C(C=C(C=C2)C(F)(F)F)C(F)(F)F |
Origin of Product |
United States |
Significance of Fluorinated Pyridine Scaffolds in Advanced Organic Synthesis and Materials Science
The pyridine (B92270) ring is a fundamental structural unit found in a vast array of natural products, pharmaceuticals, and agrochemicals. lifechemicals.comresearchgate.net The strategic introduction of fluorine atoms or fluorine-containing groups, such as the trifluoromethyl group, onto the pyridine scaffold dramatically alters the parent molecule's physicochemical properties. chemistryviews.org This process, known as fluorination, is a cornerstone of modern medicinal chemistry and materials science. researchgate.netnih.gov
In the realm of drug discovery and agrochemicals, incorporating fluorine can enhance a molecule's metabolic stability, increase its lipophilicity, and improve its binding affinity to biological targets. nih.gov The trifluoromethyl group, in particular, is a strong electron-withdrawing group that can significantly modify the electronic nature of the pyridine ring, influencing its reactivity and interaction with other molecules. nih.gov Pyridine derivatives are recognized as crucial scaffolds in the development of new drugs, and their fluorinated analogs are highly sought after in the pharmaceutical industry. researchgate.netnih.govresearchgate.net
In materials science, fluorinated pyridine scaffolds are integral to the design of advanced functional materials. Their unique electronic properties are harnessed in the development of organometallic complexes for applications such as Organic Light-Emitting Diodes (OLEDs) and photocatalysis. nih.govresearchgate.net The presence of fluorine can tune the energy levels of the highest occupied molecular orbital (HOMO) and lowest unoccupied molecular orbital (LUMO) of these complexes, which is critical for controlling their emission colors and efficiencies in OLEDs. researchgate.netamericanelements.com Furthermore, the robustness of the carbon-fluorine bond contributes to the thermal and chemical stability of the resulting materials.
Overview of Research Trajectories for 2 2,4 Bis Trifluoromethyl Phenyl Pyridine and Its Analogs
Cyclization Reactions for Pyridine Ring Formation
Cyclization reactions represent a fundamental approach to constructing the pyridine core, often incorporating the desired trifluoromethyl substituents from the outset.
NH4I/Na2S2O4-Mediated Cyclization of Ketoxime Acetates
A notable method for synthesizing 4,6-bis(trifluoromethyl)pyridines is the reductive cyclization of O-acyl oximes with hexafluoroacetylacetone (B74370). orgsyn.orgresearchgate.net This reaction is facilitated by a reductive system based on ammonium (B1175870) iodide (NH4I) and sodium dithionite (B78146) (Na2S2O4), which enables the cleavage of the N-O bond in oximes. orgsyn.orgresearchgate.net This protocol is valued for its use of readily available starting materials, broad functional group compatibility, good yields, and high regio- and chemo-selectivity. orgsyn.orgresearchgate.net For instance, the synthesis of 2-phenyl-4,6-bis(trifluoromethyl)pyridine has been successfully demonstrated using this method. orgsyn.org The process involves the initial formation of acetophenone (B1666503) O-acetyl oxime from acetophenone, which is then reacted with hexafluoroacetylacetone in the presence of the NH4I/Na2S2O4 system to yield the target pyridine. orgsyn.org
A general procedure for this synthesis is as follows:
Acetophenone is reacted with hydroxylamine (B1172632) hydrochloride in methanol (B129727) to produce acetophenone oxime. orgsyn.org
The crude acetophenone oxime is then treated with acetic anhydride (B1165640) to form acetophenone O-acetyl oxime. orgsyn.org
Finally, the acetophenone O-acetyl oxime is reacted with hexafluoroacetylacetone, ammonium iodide, and sodium dithionite in 1,2-dichloroethane (B1671644) (DCE) under an argon atmosphere at elevated temperatures to yield 2-phenyl-4,6-bis(trifluoromethyl)pyridine. orgsyn.org
This method provides a modular approach to a variety of 4,6-bis(trifluoromethyl)pyridines. orgsyn.orgresearchgate.net Research has also explored iron-catalyzed cyclization of ketoxime acetates with aldehydes as a green chemistry approach for synthesizing substituted pyridines. lookchem.comrsc.org Additionally, iodine has been shown to trigger the N-O bond cleavage of ketoxime acetates for the synthesis of other pyridine derivatives. nih.gov
Brønsted Acid Mediated Formal Cycloaddition of Heteroalkynes and Nitriles
Brønsted acids, such as triflic acid (TfOH), can catalyze the [3+2] cycloaddition reactions of diarylvinylidenecyclopropanes with nitriles to generate 3,4-dihydro-2H-pyrrole derivatives. While not a direct synthesis of pyridines, this method highlights the use of Brønsted acids in forming nitrogen-containing heterocyclic rings. Further research into similar acid-mediated cycloadditions could potentially be adapted for the synthesis of trifluoromethylated pyridines. The mechanism often involves the acid-catalyzed formation of a reactive intermediate that then undergoes cycloaddition. rsc.org
For example, the reaction of diarylvinylidenecyclopropanes with acetonitrile (B52724) in the presence of TfOH proceeds under reflux to yield the corresponding dihydropyrroles in moderate to excellent yields. The specific application of this methodology to synthesize this compound has not been detailed in the provided context, but it represents a potential avenue for exploration in pyridine synthesis.
Metal-Free Trimolecular Cycloaddition Approaches
Metal-free cycloaddition reactions offer an alternative route to trifluoromethylated pyridines. One such approach involves the reaction of 2-trifluoromethyl-1,3-conjugated enynes with 2,2,2-trifluorodiazoethane. rsc.org This reaction's outcome is controlled by the solvent, yielding either bis(trifluoromethyl)cyclopropanes or bis(trifluoromethyl)pyrazolines. rsc.org Specifically, using N,N-dimethylacetamide (DMAc) as the solvent leads to the formation of bis(trifluoromethyl)pyrazolines through a [3+2] cycloaddition. rsc.org While this directly produces pyrazolines, these can be precursors to pyridines through subsequent chemical transformations. This method is advantageous as it proceeds smoothly without the need for transition-metal catalysts or a base, providing the desired products in good to excellent yields. rsc.org
Another metal-free approach is the multicomponent Kröhnke reaction, which synthesizes 2-trifluoromethyl pyridines from chalcones, 1-(3,3,3-trifluoro-2-oxopropyl)pyridin-1-ium bromide, and ammonium acetate (B1210297). researchgate.net This reaction is general for a range of substituted chalcones and is scalable. researchgate.net The proposed mechanism initiates with a 1,4-Michael addition, followed by further nucleophilic additions and eliminations to form the pyridine ring. researchgate.net
Cyclocondensation Reactions Utilizing Trifluoromethyl-Containing Building Blocks
Cyclocondensation reactions are a widely used strategy for constructing pyridine rings by combining smaller, functionalized molecules, where at least one contains a trifluoromethyl group. nih.gov These reactions are a cornerstone of industrial synthesis for many agrochemicals containing trifluoromethylated pyridines. nih.gov
Common trifluoromethyl-containing building blocks include:
Ethyl 4,4,4-trifluoro-3-oxobutanoate nih.gov
(E)-4-ethoxy-1,1,1-trifluorobut-3-en-2-one nih.gov
For example, the herbicide thiazopyr (B54509) is synthesized via a key cyclocondensation step involving ethyl 4,4,4-trifluoro-3-oxobutanoate. nih.gov Similarly, the synthesis of the pyridone intermediate for the herbicide pyroxsulam (B39247) utilizes (E)-4-ethoxy-1,1,1-trifluorobut-3-en-2-one in a Horner–Wadsworth–Emmons reaction followed by cyclization. nih.gov The Pechmann-type reaction, catalyzed by a Brønsted base, also allows for the synthesis of 4-trifluoromethyl 2-pyrones and 2-pyridones from cyclic 1,3-diones and ethyl 4,4,4-trifluoroacetoacetate. rsc.org
These condensation reactions are versatile and can be adapted to produce a wide array of functionalized pyridines. acsgcipr.org The choice of building blocks and reaction conditions allows for the controlled introduction of substituents onto the pyridine ring.
Cross-Coupling and Arylation Methodologies
Cross-coupling reactions, particularly those catalyzed by palladium, are powerful tools for forming carbon-carbon bonds and are extensively used in the synthesis of biaryl compounds, including phenylpyridines.
Palladium-Catalyzed Suzuki Coupling Reactions
The Suzuki-Miyaura cross-coupling reaction is a highly effective method for synthesizing 2-arylpyridines. claremont.edu This reaction typically involves the coupling of a pyridine derivative (such as a halopyridine or a pyridineboronic acid) with a phenylboronic acid or its ester, catalyzed by a palladium complex. claremont.edunih.gov
A general catalytic cycle for the Suzuki-Miyaura coupling involves:
Oxidative addition of an aryl halide to a Pd(0) complex. nih.gov
Transmetallation with a boronic acid. nih.gov
Reductive elimination to form the biaryl product and regenerate the Pd(0) catalyst. nih.gov
For the synthesis of compounds like this compound, this could involve coupling 2-chloropyridine (B119429) or 2-bromopyridine (B144113) with 2,4-bis(trifluoromethyl)phenylboronic acid. The efficiency of these reactions is often enhanced by the use of specific phosphine (B1218219) ligands, such as SPhos or XPhos, which stabilize the palladium catalyst and promote high yields, even with challenging substrates like heteroaryl halides. nih.gov
The reaction conditions, including the choice of catalyst, ligand, base (commonly K3PO4 or K2CO3), and solvent, are crucial for successful coupling. nih.gov Research has shown that these reactions can be performed under relatively mild conditions and are tolerant of a wide range of functional groups. nih.govtcichemicals.com The development of heterogeneous palladium catalysts, such as Pd nanoparticles supported on modified graphite, offers a more sustainable and recyclable alternative to homogeneous systems for the synthesis of fluorinated biphenyls. mdpi.com
Table 1: Examples of Suzuki Coupling Reactions for Arylpyridine Synthesis
| Pyridine Substrate | Arylboronic Acid/Ester | Catalyst | Base | Product | Yield | Reference |
| 4-Amino-2-chloropyridine | Phenylboronic acid | Pd(0) with SPhos ligand | K3PO4 | 4-Amino-2-phenylpyridine | High | nih.gov |
| Pyridine-2-sulfonyl fluoride (B91410) | Hetero(aryl) boronic acids/esters | Pd(dppf)Cl2 | - | 2-Arylpyridines | Modest to Good | claremont.edu |
| 2-Bromothiophene | Aryl boronic acid | Palladium catalyst | - | 2-Arylthiophene | High | youtube.com |
| 4'-Bromoterpyridine | Aryl boronic acids | Palladium catalyst | - | 4'-Arylterpyridines | - | rsc.org |
This table is illustrative and based on general findings in the provided sources. Specific yields can vary significantly based on reaction conditions.
Direct Arylation of Pyridine N-Oxides
The direct arylation of pyridine N-oxides represents a powerful and efficient method for synthesizing 2-arylpyridines, bypassing the need for often unstable 2-pyridyl organometallic reagents. nih.gov This strategy has been successfully applied to a wide range of heteroarenes, including pyridine N-oxides, coupling them with various aryl halides. nih.gov
Mechanistic studies of these reactions, particularly those catalyzed by palladium acetate (Pd(OAc)₂) and phosphine ligands like PtBu₃, have provided significant insights. While it was initially proposed that a phosphine-ligated arylpalladium acetate complex, (PtBu₃)Pd(Ar)(OAc), reacts directly with the pyridine N-oxide, strong evidence now suggests a more complex mechanism. nih.gov The data imply that this primary complex does not directly react with pyridine N-oxide. nih.gov Instead, a cyclometallated palladium complex, [Pd(OAc)(tBu₂PCMe₂CH₂)]₂, which forms from the decomposition of the initial palladium complex, acts as the true catalyst. nih.gov This cyclometallated species is believed to perform the rate-determining C-H bond cleavage with the pyridine N-oxide. nih.gov The resulting heteroarylpalladium complex then transfers the heteroaryl group to the primary (PtBu₃)Pd(Ar)(OAc) complex, from which carbon-carbon bond formation occurs to yield the 2-aryl pyridine N-oxide product. nih.gov This proposed mechanism highlights a cooperative catalytic system where C-H activation and functionalization occur at two distinct metal centers. nih.gov
Further applications of this methodology include microwave-promoted, palladium-catalyzed direct arylation of pyridine N-oxide with 2-bromoacetanilides. nih.gov This specific application leads to the formation of 2-(2-acetamidoaryl)pyridine N-oxides, which are versatile intermediates for synthesizing more complex heterocyclic systems. nih.gov
Palladium-Catalyzed Amination for Substituted Bis(trifluoromethyl)pyridin-2-yl)amines
Palladium-catalyzed amination reactions provide a direct and effective route for the synthesis of N-substituted di(pyridin-2-yl)amine-based ligands, including those bearing trifluoromethyl groups. mdpi.com A one-step synthesis has been developed to produce N-(hetero)aryl-substituted bis(5-(trifluoromethyl)pyridin-2-yl)amines. mdpi.com This process involves the cross-coupling of 2-bromo-5-(trifluoromethyl)pyridine (B156976) with various aromatic and heteroaromatic amines. mdpi.com
The reaction is effectively catalyzed by a system composed of bis(dibenzylideneacetone)palladium(0) (Pd(dba)₂) and 2,2'-bis(diphenylphosphino)-1,1'-binaphthyl (B118720) (BINAP). mdpi.com This catalytic combination has proven successful in achieving good to high yields of the desired N-substituted products, with reported yields reaching up to 90%. mdpi.com The scope of the reaction is demonstrated by its successful application with different (hetero)arylamines. mdpi.com
An initial investigation into the catalytic system started with a Pd(dba)₂/DavePhos combination, which had been previously reported as effective for aminating 2-bromo-5-(trifluoromethyl)pyridine. mdpi.com However, while this system led to the full conversion of the starting amine, the yields of the desired amination products were low due to the formation of numerous side-products. mdpi.com The switch to the Pd(dba)₂/BINAP system proved to be a significant improvement, leading to the efficient synthesis of a series of these valuable trifluoromethyl-substituted ligands. mdpi.com
Table 1: Selected Examples of Pd-Catalyzed Amination of 2-bromo-5-(trifluoromethyl)pyridine
| Amine Reactant | Catalytic System | Yield | Reference |
|---|---|---|---|
| p-Anisidine | Pd(dba)₂/DavePhos | Poor | mdpi.com |
Multi-Component Reaction Pathways
Multi-component reactions (MCRs) offer an efficient approach to constructing complex molecules like functionalized pyridines from simple starting materials in a single step. acsgcipr.org These reactions are highly atom-economical and can be designed to build the pyridine core through sequential bond formations in one pot. acsgcipr.org
Formation from Activated β-Dicarbonyl Analogues, Aromatic Amines, and Ketones
The synthesis of substituted pyridines, including those with trifluoromethyl groups, can be achieved through MCRs that utilize activated β-dicarbonyl compounds, amines, and ketones. A notable example is the reductive cyclization of O-acyl oximes with hexafluoroacetylacetone, a highly activated β-dicarbonyl analogue, to produce 4,6-bis(trifluoromethyl)pyridines. orgsyn.org This method is valued for its use of readily available starting materials and its high functional group compatibility and regioselectivity. orgsyn.org
Classic named reactions for pyridine synthesis, such as the Hantzsch reaction, also fall under this category. The Hantzsch synthesis and its variations typically involve the condensation of a β-dicarbonyl compound (like an acetoacetate), an aldehyde (which can be derived from a ketone), and ammonia (B1221849) or a primary amine. acsgcipr.orgthieme-connect.de This approach initially yields a dihydropyridine, which is subsequently oxidized to the aromatic pyridine product. acsgcipr.org
Another relevant pathway is the Bohlmann-Rahtz pyridine synthesis, which directly produces the aromatic pyridine ring by reacting enamines with ethynyl (B1212043) ketones, often formed in situ. acsgcipr.org More broadly, MCRs involving in-situ generated imines (from aldehydes and amines) and β-keto esters have been developed using catalysts like vanadium(III) chloride to access highly functionalized tetrahydropyridines. iitp.ac.in These examples showcase the versatility of using β-dicarbonyl systems, amines, and ketone-derived components to assemble the pyridine scaffold. acsgcipr.orgiitp.ac.in
Regioselective Introduction of Trifluoromethyl Groups
The introduction of trifluoromethyl (CF₃) groups onto a pyridine ring is a critical step in the synthesis of many important agrochemical and pharmaceutical compounds. nih.govjst.go.jp Two primary strategies for this transformation are the exchange of chlorine for fluorine atoms and the direct introduction of a CF₃ unit using an active trifluoromethyl species. jst.go.jpresearchoutreach.org
Chlorine/Fluorine Exchange Methodologies
One of the most established and industrially significant methods for producing trifluoromethylpyridines is through a halogen exchange (Halex) reaction. nih.govlew.ro This process typically involves the synthesis of a trichloromethylpyridine intermediate, followed by the exchange of chlorine atoms for fluorine atoms. nih.govresearchoutreach.org The initial synthesis of an aromatic compound with a trifluoromethyl group was reported in 1898, and this chemistry was later adapted for pyridine systems in 1947. nih.gov
This method is used to manufacture 2,3-dichloro-5-(trifluoromethyl)pyridine (B150209) (2,3,5-DCTF), a key intermediate for several crop protection products. nih.govjst.go.jp The process can be carried out in the vapor phase at high temperatures (over 300°C) using transition metal-based catalysts, or in the liquid phase using reagents like anhydrous hydrogen fluoride (HF). nih.govlew.ro HF-base media, such as pyridinium (B92312) poly(HF) or (HF)₁₀-pyridine, have been developed as alternative fluorinating agents that can perform the chlorine-fluorine exchange on acid-sensitive molecules under milder conditions. lew.ro
A simultaneous vapor-phase chlorination/fluorination reaction is particularly advantageous, as it can convert 3-picoline into 2-chloro-5-(trifluoromethyl)pyridine (B1661970) (2,5-CTF) in a single step. nih.gov In this setup, fluorination of the methyl group occurs first, followed by nuclear chlorination of the pyridine ring. nih.gov The degree of chlorination can be controlled by adjusting the reaction temperature and the molar ratio of chlorine gas. nih.gov
Table 2: Representative Products from Vapor-Phase Chlorination/Fluorination of Picolines
| Substrate | Major Product(s) | Reference |
|---|---|---|
| 3-Picoline | 2-Chloro-5-(trifluoromethyl)pyridine (2,5-CTF), 2,3-Dichloro-5-(trifluoromethyl)pyridine (2,3,5-DCTF) | nih.gov |
| 2-Picoline | Not specified | jst.go.jp |
Direct Trifluoromethylation using Active Species
Direct C-H trifluoromethylation offers a more direct route to trifluoromethylated pyridines by avoiding the pre-installation of a functional group like a halogen. jst.go.jpchemrxiv.org This approach utilizes a reactive trifluoromethylating agent, often a CF₃ radical or cation source, to directly functionalize the pyridine ring. researchgate.netresearchgate.net
One method involves the use of trifluoromethyl copper (CF₃Cu), which can undergo substitution reactions with bromo- and iodopyridines. jst.go.jp Another strategy employs trifluoromethyl iodide (CF₃I) in the presence of an iron(II) compound and an oxidant like H₂O₂ to generate a trifluoromethyl radical, which can then attack the aromatic ring. researchgate.net
Recent advances have focused on achieving regioselectivity. A significant development is the 3-position-selective C-H trifluoromethylation of pyridine rings. chemrxiv.orgresearchgate.netnih.govacs.org This is achieved through the nucleophilic activation of the pyridine via hydrosilylation, which forms an enamine intermediate. chemrxiv.orgresearchgate.net This intermediate then undergoes an electrophilic trifluoromethylation, for instance with a Togni reagent, to introduce the CF₃ group specifically at the C3 position. chemrxiv.orgresearchgate.net This method is notable for its high regioselectivity and its applicability to the late-stage functionalization of complex molecules like the agrochemical quinoxyfen. chemrxiv.org The reaction tolerates a variety of functional groups, including carbon-halogen bonds and esters. chemrxiv.org
Table 3: Mentioned Compounds
| Compound Name |
|---|
| This compound |
| 2,2'-bis(diphenylphosphino)-1,1'-binaphthyl (BINAP) |
| 2,3,5-DCTF |
| 2,3-dichloro-5-(trifluoromethyl)pyridine |
| 2,5-CTF |
| 2-bromo-5-(trifluoromethyl)pyridine |
| 2-chloro-5-(trifluoromethyl)pyridine |
| 3-picoline |
| Bis(dibenzylideneacetone)palladium(0) |
| DavePhos |
| Hexafluoroacetylacetone |
| p-Anisidine |
| Palladium acetate |
| Pyridine N-oxide |
| Quinoxyfen |
| Togni reagent |
| Trifluoromethyl copper |
| Trifluoromethyl iodide |
Coordination Chemistry of 2 2,4 Bis Trifluoromethyl Phenyl Pyridine and Its Derivatives
Cyclometalated Complexes in Transition Metal Chemistry
Cyclometalation is a crucial reaction in organometallic chemistry where a ligand, such as a phenylpyridine, coordinates to a metal center through both a nitrogen atom and a carbon atom from the phenyl ring, forming a stable five-membered chelate ring. This process involves the activation of a C-H bond, typically at the ortho position of the phenyl group. The resulting cyclometalated complexes often exhibit unique photophysical and electrochemical properties.
Iridium(III) Complexes as Phosphorescent Emitters
Iridium(III) complexes are renowned as highly efficient phosphorescent emitters, a property stemming from strong spin-orbit coupling that facilitates intersystem crossing from singlet to triplet excited states. nih.govacs.org The emission color and efficiency of these complexes can be finely tuned by modifying the chemical structure of the ligands. nih.gov
The introduction of electron-withdrawing groups, such as trifluoromethyl (CF₃), onto the cyclometalating phenylpyridine ligand is a common strategy to blue-shift the emission wavelength. These groups stabilize the Highest Occupied Molecular Orbital (HOMO) energy level of the complex, thereby increasing the energy gap to the Lowest Unoccupied Molecular Orbital (LUMO) and resulting in higher energy (blue) emission. mdpi.com For instance, theoretical studies on Ir(III) complexes have shown that adding a CF₃ substituent to the ortho-position of the phenyl ring can lead to a red-shift in absorption and phosphorescence spectra while increasing the contribution of triplet metal-to-ligand charge transfer (³MLCT) states, which can enhance quantum yield. scichina.com
While direct studies on iridium complexes with the specific ligand 2-(2,4-bis(trifluoromethyl)phenyl)pyridine are not detailed in the provided results, the principles are demonstrated by analogous structures. For example, a complex incorporating a 2-(2,4-dimethoxyphenyl)-5-trifluoromethylpyridine ligand, (MeO₂CF₃ppy)₂Ir(acac), was synthesized for use in phosphorescent organic light-emitting diodes (PhOLEDs), exhibiting green emission with a maximum quantum efficiency of 4.18%. nih.gov Another study on iridium complexes with fluorinated phenylpyridine ligands and L-alanine as an ancillary ligand showed that increasing fluorine substitution resulted in emissions from yellow to sky-blue, with the highly fluorinated complex (F₂,₄,₅ppy)₂Ir(L-alanine) having the highest photoluminescence quantum yield (PLQY) of 0.69. mdpi.com These findings underscore the powerful role of trifluoromethyl and other fluorine substitutions in tuning the properties of iridium(III) phosphorescent emitters.
Table 1: Photophysical Properties of Selected Iridium(III) Complexes with Fluorinated Phenylpyridine Ligands
| Complex Name | Emission Color | Emission Wavelength (λem) | Photoluminescence Quantum Yield (PLQY) | Reference |
|---|---|---|---|---|
| (ppy)₂Ir(L-alanine) | Yellow | 509 nm | 0.48 | mdpi.com |
| (F₄ppy)₂Ir(L-alanine) | Green | 486 nm | 0.55 | mdpi.com |
| (F₂,₄,₅ppy)₂Ir(L-alanine) | Sky-blue | 464 nm | 0.69 | mdpi.com |
| (MeO₂CF₃ppy)₂Ir(acac) | Green | Not specified | 4.18% (EQE) | nih.gov |
Note: ppy = 2-phenylpyridine (B120327), F₄ppy = 2-(4-fluorophenyl)pyridine, F₂,₄,₅ppy = 2-(2,4,5-trifluorophenyl)pyridine, MeO₂CF₃ppy = 2-(2,4-dimethoxyphenyl)-5-trifluoromethylpyridine, acac = acetylacetonate, EQE = External Quantum Efficiency.
Osmium(II) Complexes with Functionalized Phenylpyridine Chelating Ligands
Osmium(II) polypyridyl complexes are also explored for their luminescent properties and potential applications in sensors and photovoltaics. nih.govchemrxiv.org Cyclometalated osmium complexes featuring the this compound ligand, abbreviated as btfppyH, have been synthesized and characterized. acs.org
The complex [Os(btfppy)₂(CO)₂] was prepared and found to exist as two isomers that can interconvert at elevated temperatures through the rotation of one of the cyclometalated ligands. acs.org The introduction of the strongly electron-withdrawing bis(trifluoromethyl) substituents on the phenylpyridine ligand significantly alters the complex's reactivity. Unlike the less fluorinated analogues which are inert, the btfppy complex readily reacts with phosphine (B1218219) ligands like PPh₂Me, leading to the substitution of a carbonyl (CO) ligand. acs.org
Photophysical analysis revealed that the lowest excited state for these osmium complexes is primarily a ligand-centered ³ππ* state with some metal-to-ligand charge transfer (MLCT) character. acs.org The presence of the electron-withdrawing CF₃ groups increases the MLCT contribution in the excited state, which results in a broad, featureless emission spectrum and a significantly enhanced quantum yield compared to the non-fluorinated parent complex. acs.org
Table 2: Synthesized Osmium(II) Complexes and Their Reactivity
| Complex Formula | Abbreviated Ligand | Reactivity with PPh₂Me | Reference |
|---|---|---|---|
| [Os(ppy)₂(CO)₂] | ppyH | Inert | acs.org |
| [Os(dfppy)₂(CO)₂] | dfppyH | Inert (isomer a), Reactive (isomer b) | acs.org |
| [Os(btfppy)₂(CO)₂] | btfppyH | Readily reacts | acs.org |
Note: ppyH = 2-phenylpyridine, dfppyH = 2-(2,4-difluorophenyl)pyridine (B1338927), btfppyH = this compound.
Nickel Complexes with Bis(aldimino)pyridine Ligands
While not directly involving this compound, research on nickel complexes with bis(aldimino)pyridine ligands featuring related trifluoromethylphenyl groups provides valuable insight into the coordination chemistry. A series of nickel complexes were synthesized with ligands where the N-aryl substituent was varied, including 3,5-bis(trifluoromethyl)phenyl. acs.orgresearchgate.net
These studies investigate the redox properties of the complexes. The electronic nature of the N-aryl substituent significantly impacts the electrochemical behavior. Complexes with electron-deficient N-aryl groups, such as 3,5-bis(trifluoromethyl)phenyl, showed only two quasi-reversible reduction events, in contrast to the five reduction events observed for complexes with bulky, electron-rich substituents. acs.orgresearchgate.net Upon chemical reduction, complexes with bulky substituents form a nickel(I) species where the unpaired electron spin density is located primarily on the metal center. acs.orgrsc.org This contrasts with related bis(ketimino)pyridine systems where the electron resides on the ligand, highlighting the subtle but critical influence of the ligand's imine structure. acs.org Further reduction leads to a neutral nickel(0) complex where the typically tridentate ligand binds using only one iminopyridine unit. acs.orgresearchgate.net
Design Principles for Ligand Architectures
The rational design of ligands is fundamental to controlling the properties of the resulting metal complexes. The strategic placement of substituents like the trifluoromethyl group allows for precise tuning of electronic and steric characteristics.
Impact of Trifluoromethyl Substitution on Electronic Properties and Ligand Behavior
The trifluoromethyl (CF₃) group is a powerful substituent in ligand design due to its strong electron-withdrawing nature, high electronegativity, and significant lipophilicity. mdpi.comresearchgate.net Its presence dramatically alters the electronic properties of the ligand framework.
When attached to an aromatic ring, the CF₃ group acts as a strong σ-withdrawing and weak π-donating group. nih.gov This electronic influence is critical in organometallic complexes. For instance, in the context of phosphorescent emitters, the electron-withdrawing capacity of CF₃ groups stabilizes the HOMO level of the complex, which is often localized on the metal and the phenyl ring of the cyclometalating ligand. This stabilization widens the HOMO-LUMO gap, leading to higher-energy, blue-shifted emissions. mdpi.com
Furthermore, trifluoromethylation can enhance the stability and lipophilicity of a molecule, which can improve its performance in device applications. mdpi.com Computational studies have shown that trifluoromethylation of aromatic systems like benzene (B151609) and pyridine (B92270) can lead to enhanced intermolecular π-π interactions, reduced stacking distances, and more favorable cofacial orientations compared to methylated or fluorinated analogues. researchgate.net This is attributed to an increased molecular quadrupole moment and dispersion interactions, which can facilitate charge transfer in organic semiconductor materials. researchgate.net
Steric and Electronic Directing Effects in Cyclometalation
The process of cyclometalation, involving the activation of a C-H bond, is highly sensitive to both steric and electronic effects imparted by substituents on the ligand. nih.gov These effects can determine the regioselectivity and rate of the reaction.
Steric hindrance also plays a crucial directing role. For meta-substituted phenylpyridines, a large substituent will sterically disfavor C-H activation at the adjacent ortho-position, leading to the selective formation of the product where cyclometalation occurs at the less hindered ortho-position. nih.gov In the case of this compound, the CF₃ group at the 2-position of the phenyl ring would be expected to exert a significant steric influence, although its primary role is often considered electronic. The C-H activation is directed to the 6-position of the phenyl ring, ortho to the pyridine and meta to the CF₃ groups, a process facilitated by the directing pyridine group during C-H trifluoromethylation reactions. beilstein-journals.org
Formation of Coordination Polymers and Metal-Organic Frameworks
The construction of coordination polymers and MOFs relies on the self-assembly of metal ions with organic ligands to form extended one-, two-, or three-dimensional structures. The final architecture and properties of these materials are dictated by the coordination geometry of the metal, the functionality of the organic linker, and the reaction conditions. Ligands containing pyridine, imidazole (B134444), and carboxylate groups are particularly common in the design of these frameworks.
Coordination Polymers based on Pyridyl-Imidazole Dicarboxylic Acids
Although no coordination polymers directly incorporating a this compound moiety functionalized with imidazole dicarboxylic acid have been reported, the synthesis and coordination chemistry of related pyridyl-imidazole dicarboxylic acids are well-established. For instance, 2-pyridyl-1H-imidazole-4,5-dicarboxylic acid and its derivatives are known to form a variety of coordination polymers with intriguing structural motifs, including 1D chains, 2D grids, and 3D networks. nih.gov
The versatility of 4,5-imidazoledicarboxylic acid (H3IMDC) and its derivatives as building blocks for coordination polymers stems from their multiple potential donor sites: two nitrogen atoms in the imidazole ring and four oxygen atoms from the two carboxylate groups. researchgate.net These sites can coordinate to metal ions in various modes, and the degree of deprotonation of the carboxylic acid groups, which can be controlled by pH, further influences the resulting structure. researchgate.net The reaction of such heterocyclic dicarboxylic acids under solvothermal conditions with transition metal salts has yielded numerous coordination polymers with diverse topologies. researchgate.net
The introduction of a bulky and electron-withdrawing 2,4-bis(trifluoromethyl)phenyl group onto a pyridyl-imidazole dicarboxylic acid ligand would be expected to have several effects:
Steric Hindrance: The bulky substituent would likely influence the self-assembly process, potentially favoring the formation of more open or lower-dimensional structures.
Electronic Effects: The strong electron-withdrawing nature of the trifluoromethyl groups would decrease the basicity of the pyridine nitrogen, affecting its coordination strength to the metal center.
Fluorine Interactions: The presence of multiple fluorine atoms could introduce non-covalent F···H or F···F interactions, which can play a significant role in directing the crystal packing and supramolecular architecture of the resulting framework.
While specific examples remain to be synthesized and characterized, the established chemistry of pyridyl-imidazole dicarboxylic acids suggests that their trifluoromethylphenyl-substituted analogues would be promising candidates for the construction of novel coordination polymers with potentially interesting catalytic or sorption properties.
Homoleptic Coordination Polymers of 3d-Transition Metals with Pyridyl-Triazole Ligands
Research into homoleptic coordination polymers formed from 3d-transition metals and pyridyl-triazole ligands offers a valuable model for predicting the behavior of derivatives of this compound. A notable example is the study of coordination compounds based on the ligand 2-(1,2,4-1H-triazol-3-yl)pyridine (Hpt). rsc.orgdntb.gov.ua This work details the synthesis and characterization of a series of twelve coordination compounds with divalent 3d-transition metal ions (Mn, Fe, Co, Ni, Cu, Zn) as well as Cd. rsc.org
The primary products of these reactions are one-dimensional, homoleptic coordination polymers with the general formula ¹∞[M(pt)₂], where 'pt' is the deprotonated 3-(pyridin-2-yl)-1,2,4-triazolate ligand. rsc.org In these structures, the metal ions are typically in a distorted octahedral geometry, coordinated by the nitrogen atoms of the pyridine and triazole rings. The ligands bridge the metal centers to form extended chains.
Table 1: Examples of Homoleptic Coordination Polymers with 2-(1,2,4-1H-triazol-3-yl)pyridine
| Compound Formula | Metal Ion | Dimensionality | Key Structural Feature |
| ¹∞[M(pt)₂] (M = Mn–Zn, Cd) | Mn(II), Fe(II), Co(II), Ni(II), Cu(II), Zn(II), Cd(II) | 1D | One-dimensional polymeric strands |
| ¹∞[Cu(pt)₂]·0.5Py | Cu(II) | 1D | Polymeric strands with solvent molecules |
| [MX₂(Hpt)₂] | Mn(II), Fe(II), Co(II), Zn(II) | 0D (Complex) | Discrete molecular complexes |
Data sourced from Dalton Transactions. rsc.org
The incorporation of a 2,4-bis(trifluoromethyl)phenyl group onto the pyridine ring of a pyridyl-triazole ligand would introduce significant steric bulk and strong electron-withdrawing effects. Based on the structures observed for the unsubstituted ligand, the following outcomes could be anticipated:
The fundamental 1D chain motif of ¹∞[M(ligand)₂] might be preserved, but the inter-chain packing would be heavily influenced by the bulky fluorinated groups. This could lead to increased porosity or altered physical properties.
The formation of discrete molecular complexes, [MX₂(ligand)₂], might be favored due to the steric hindrance from the trifluoromethylphenyl group, which could make the formation of an extended polymeric structure more difficult.
The electron-withdrawing nature of the CF₃ groups would modulate the ligand field strength, which in turn could affect the magnetic properties and spin-crossover behavior of complexes with metals like Fe(II) and Co(II). mdpi.com
The study on 2-(1,2,4-1H-triazol-3-yl)pyridine also highlighted the potential for tuning the photoluminescence properties of the resulting coordination polymers, achieving white-light emission in a Zn-based polymer through doping with lanthanide ions. rsc.org A similar strategy could be applicable to polymers derived from 2-(2,4-bis(trifluoromethyl)phenyl)pyridyl-triazole, with the fluorinated groups potentially enhancing the luminescence quantum yields.
Catalytic Applications and Mechanistic Investigations Involving 2 2,4 Bis Trifluoromethyl Phenyl Pyridine Complexes
Transition Metal-Catalyzed C-H Functionalization Reactions
Complexes of trifluoromethyl-substituted phenylpyridines, such as 2-(2,4-bis(trifluoromethyl)phenyl)pyridine and its analogues, are pivotal in transition metal-catalyzed C-H functionalization. Iridium(III) complexes bearing these ligands have emerged as powerful photoredox catalysts. researchgate.netossila.comsigmaaldrich.com These catalysts are instrumental in a variety of chemical transformations that proceed via C-H activation.
The ligand 2-(2,4-difluorophenyl)-5-(trifluoromethyl)pyridine (B1464632) (dFCF3ppy), a close analogue, is used to prepare highly efficient Ir(III) photocatalysts. sigmaaldrich.com These complexes facilitate reactions where an electron migrates from the metal center to the ligands upon irradiation, a process known as metal-to-ligand charge transfer (MLCT). ossila.com This excited state can then engage in single-electron transfer with a substrate, initiating a catalytic cycle. ossila.com The presence of fluorine-containing substituents, like trifluoromethyl groups, can lower the energy level of the highest occupied molecular orbital (HOMO), which in turn modifies the emission spectrum and redox potential of the complex. ossila.com
The strategy of using directing groups is central to achieving regioselective C-H activation. wikipedia.org In the case of 2-phenylpyridine (B120327) and its derivatives, the pyridine (B92270) nitrogen atom typically coordinates to the metal center, directing the activation to the ortho-C-H bond of the phenyl ring through a cyclometalation process. wikipedia.orgresearchgate.net This approach underpins the synthesis of various functionalized molecules and materials, including those for optoelectronic applications. wikipedia.org
Table 1: Applications of Trifluoromethyl-Substituted Phenylpyridine Iridium Complexes in Catalysis
| Complex Type | Application Area | Catalytic Process | Reference(s) |
|---|---|---|---|
| Ir(III) complexes with dFCF3ppy | Photoredox Catalysis | C-H Activation, Bond Formation | researchgate.netsigmaaldrich.com |
| Arylpyridine-Iridium complexes | Photocatalysis | Visible-light photoredox reactions | ossila.com |
Catalysis in Hydrogen Evolution
Arylpyridine-iridium complexes are widely investigated for their potential in water splitting to generate hydrogen. ossila.com The design of molecular catalysts for hydrogen evolution is a critical area of research for developing sustainable energy technologies. Cobalt complexes with polypyridyl ligands, including those with trifluoromethyl-substituted pyridines, have been shown to be competent catalysts for the electrochemical production of hydrogen from aqueous solutions. sigmaaldrich.com
The catalytic mechanism generally involves the reduction of a Co(II) precursor to a Co(I) species, which is then protonated to form a cobalt hydride intermediate. rsc.org This intermediate can then release hydrogen through either a heterolytic or homolytic pathway. rsc.org The introduction of electron-withdrawing groups, such as trifluoromethyl, onto the pyridine ligands can impact the catalytic activity. rsc.org While these groups can stabilize the reduced states of the metal center, they can also diminish the activity of the resulting Co(I) species. rsc.org The principles observed with cobalt catalysts are often extended to iridium systems, where ligands like this compound can be used to tune the electronic properties of the metal center for efficient hydrogen evolution catalysis. ossila.com
Iridium-Catalyzed C-H Borylation of Trifluoromethyl-Substituted Pyridines
Iridium-catalyzed C-H borylation has become a powerful method for the direct functionalization of heteroaromatic compounds, including trifluoromethyl-substituted pyridines. researchgate.netresearchgate.net This reaction allows for the installation of a versatile boronic ester group onto the pyridine ring, which can then be used in a wide array of cross-coupling reactions. researchgate.net The reactions are often carried out without a solvent and show excellent compatibility with various functional groups like halo, ester, and alkoxy groups. researchgate.netresearchgate.net
The regioselectivity of the borylation is primarily governed by steric factors. researchgate.net For instance, in the borylation of 2,4-bis(trifluoromethyl)pyridine, the reaction selectively yields 2-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)-4,6-bis(trifluoromethyl)pyridine. This demonstrates that the borylation occurs at the least sterically hindered position. The resulting pyridylboronic esters can be isolated in good to excellent yields, although α-borylated pyridines may have limited shelf stability. researchgate.netresearchgate.net
Table 2: Iridium-Catalyzed C-H Borylation of Selected Trifluoromethyl-Substituted Pyridines
| Substrate | Product | Yield | Reference |
|---|---|---|---|
| 2,3-Bis(trifluoromethyl)pyridine | 5-Borylated product | 82% | researchgate.net |
| 2,4-Bis(trifluoromethyl)pyridine | 6-Borylated product | 88% | |
| 2-Trifluoromethyl-3-methylpyridine | 5-Borylated product | 85% | researchgate.net |
Supramolecular Template-Assisted Catalytic Photocycloaddition
Information regarding the specific use of this compound or its complexes in supramolecular template-assisted catalytic photocycloaddition was not found in the reviewed sources. This area of research typically employs templates, such as those based on Au(I)-N-heterocyclic carbenes, to pre-organize olefin substrates for [2+2] photocycloaddition reactions. nih.gov
Proposed Reaction Mechanisms
Understanding the reaction mechanisms is crucial for optimizing existing synthetic methods and developing new ones.
The synthesis of highly substituted pyridines, including those with trifluoromethyl groups, remains a significant challenge in organic chemistry. nih.govorgsyn.org One developed method for synthesizing 2-phenyl-4,6-bis(trifluoromethyl)pyridine involves the reductive cyclization of an O-acetyl oxime with hexafluoroacetylacetone (B74370). orgsyn.org This reaction is mediated by a reductive system based on ammonium (B1175870) iodide (NH₄I) and sodium dithionite (B78146) (Na₂S₂O₄), which facilitates the crucial N-O bond cleavage of the oxime. orgsyn.org While the detailed mechanism is not fully elucidated, such reductive systems are known to be capable of initiating radical processes or involving metal-mediated oxidative additions. orgsyn.org The reaction proceeds under relatively mild conditions and demonstrates broad functional group tolerance, providing a modular route to this class of fluorinated pyridines. orgsyn.org
The [2+2+2] cyclotrimerization of alkynes with nitriles is one of the most direct and efficient methods for constructing multi-substituted pyridine rings. rsc.orgnih.govresearchgate.net This transformation is catalyzed by various transition metals, with cobalt and ruthenium being prominent examples. rsc.orgnih.gov
Computational studies, often using Density Functional Theory (DFT), are instrumental in understanding the mechanisms and regioselectivity of these reactions. nih.gov For example, in the Cp*Ru-catalyzed cyclotrimerization of alkynyl triazenes with nitriles, computational analysis helps to rationalize the observed regioselectivity, which often favors the sterically more hindered product. nih.gov These studies can also identify potential catalyst deactivation pathways, such as the formation of stable cyclobutadiene (B73232) or fulvene (B1219640) complexes. nih.gov Similarly, computational predictions of activation energies have been used to compare the reactivity of different heterocyclic precursors, like 1,4-oxazinones and 1,2,4-triazines, in cycloaddition reactions that form pyridines. nih.gov These theoretical insights are crucial for the rational design of catalysts and reaction conditions for the synthesis of complex pyridine derivatives. rsc.org
Spectroscopic and Advanced Structural Characterization of 2 2,4 Bis Trifluoromethyl Phenyl Pyridine Systems
X-ray Diffraction Studies
X-ray diffraction techniques are indispensable for determining the solid-state structure of crystalline materials, offering definitive proof of molecular geometry and packing.
Single-Crystal X-ray Diffraction for Molecular Geometry and Isomerism
In the context of 2-(2,4-bis(trifluoromethyl)phenyl)pyridine systems, SCXRD can definitively establish the relative orientations of the pyridine (B92270) and the bis(trifluoromethyl)phenyl rings, including the dihedral angle between them. It can also reveal the presence of different isomers or polymorphs in the solid state. The structural data obtained from SCXRD is crucial for understanding intermolecular interactions, such as π-π stacking or hydrogen bonding, which influence the material's bulk properties. The analysis of compounds like 4-phenyl-6-(trifluoromethyl)-3,4-dihydroquinolin-2(1H)-one using X-ray diffraction of polycrystalline samples further underscores the utility of this technique in characterizing related heterocyclic structures. researchgate.net
Wide-Angle X-ray Diffraction for Polymeric Architectures
Studies on various fluorinated polyimides have shown that these materials are often amorphous, as indicated by the broad, non-crystalline halos observed in their WAXD patterns. researchgate.net The introduction of bulky trifluoromethyl groups can disrupt chain packing and hinder crystallization. WAXD is also essential for studying oriented polymer fibers, where the diffraction patterns can reveal the alignment of polymer chains along the fiber axis. units.it The combination of WAXD with other techniques, such as small-angle X-ray scattering (SAXS), allows for a comprehensive analysis of the hierarchical structure of these complex materials across different length scales. mdpi.com
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is a powerful tool for probing the structure and dynamics of molecules in solution.
¹H and ¹³C NMR for Structural Elucidation and Purity Assessment
Proton (¹H) and carbon-13 (¹³C) NMR spectroscopy are fundamental techniques for the structural elucidation and purity assessment of organic compounds, including this compound. The ¹H NMR spectrum provides information about the number and types of hydrogen atoms in a molecule, as well as their connectivity through spin-spin coupling. The ¹³C NMR spectrum reveals the different carbon environments within the molecule.
For 2-phenyl-4,6-bis(trifluoromethyl)pyridine, a related compound, the ¹H NMR spectrum in CDCl₃ shows characteristic multiplets for the aromatic protons. orgsyn.org The ¹³C NMR spectrum displays distinct signals for each carbon atom, with the trifluoromethyl groups significantly influencing the chemical shifts of adjacent carbons through C-F coupling. orgsyn.org The purity of such compounds can be determined with high accuracy using quantitative ¹H NMR (qNMR) with an internal standard. orgsyn.org These techniques are routinely used to confirm the successful synthesis of target molecules and to ensure their purity for subsequent applications. researchgate.net
Table 1: Representative ¹H and ¹³C NMR Data for Phenylpyridine Derivatives
| Compound | Nucleus | Solvent | Chemical Shift (δ, ppm) |
|---|---|---|---|
| 2-Phenyl-4,6-bis(trifluoromethyl)pyridine | ¹H | CDCl₃ | 8.13–8.10 (m, 3H), 7.80 (s, 1H), 7.56–7.52 (m, 3H) orgsyn.org |
| 2-Phenyl-4,6-bis(trifluoromethyl)pyridine | ¹³C | CDCl₃ | 159.4, 149.5 (q, JC-F = 35.9 Hz), 140.8 (q, JC-F = 34.5 Hz), 136.3, 130.7, 129.1, 127.2, 122.4 (q, JC-F = 275.0 Hz), 121.0 (q, JC-F = 275.9 Hz), 118.4, 114.3 orgsyn.org |
| 2-Phenylpyridine (B120327) | ¹H | CDCl₃ | 8.83–8.60 (m, 1H), 8.11–7.91 (m, 2H), 7.84–7.65 (m, 2H), 7.55–7.48 (m, 2H), 7.47–7.40 (m, 1H), 7.37–7.15 (m, 1H) rsc.org |
Variable Temperature NMR for Exchange Processes
Variable temperature (VT) NMR is a specialized technique used to study dynamic processes in molecules, such as conformational changes or ligand exchange in metal complexes. By recording NMR spectra at different temperatures, it is possible to observe changes in the line shapes of the signals, which can provide kinetic and thermodynamic information about the process.
For complexes containing this compound as a ligand, VT-NMR could be employed to study the rotation around the C-C bond connecting the two aromatic rings. At low temperatures, this rotation might be slow on the NMR timescale, leading to distinct signals for protons or carbons that are equivalent at room temperature. As the temperature increases, the rotation becomes faster, causing the signals to broaden and eventually coalesce into a single averaged signal. This type of analysis can provide valuable information about the energy barrier to rotation and the conformational preferences of the molecule.
Vibrational and Electronic Spectroscopy
Vibrational and electronic spectroscopy provide complementary information about the bonding and electronic structure of molecules.
Vibrational spectroscopy, including Fourier-transform infrared (FT-IR) and Raman spectroscopy, probes the vibrational energy levels of a molecule. The positions and intensities of the bands in the spectra are characteristic of the functional groups present in the molecule. For pyridine and its derivatives, the ring stretching vibrations (C-C and C-N) are typically observed in the 1400–1650 cm⁻¹ region. jocpr.com The C-H stretching vibrations of the aromatic rings appear in the 3000–3100 cm⁻¹ range. jocpr.com The strong vibrations associated with the C-F bonds of the trifluoromethyl groups are also expected to be prominent features in the spectra of this compound.
Electronic spectroscopy, primarily ultraviolet-visible (UV-Vis) absorption and photoluminescence (PL) spectroscopy, provides insights into the electronic transitions within a molecule. The absorption spectrum of phenylpyridine-containing compounds typically shows intense bands in the UV region corresponding to π-π* transitions within the aromatic rings. researchgate.net In metal complexes, additional lower-energy bands corresponding to metal-to-ligand charge transfer (MLCT) transitions may be observed. researchgate.net The emission spectrum provides information about the excited state properties of the molecule and is particularly important for applications in organic light-emitting diodes (OLEDs) and other optoelectronic devices.
Table 2: Compound Names Mentioned in the Article
| Compound Name |
|---|
| This compound |
| 2-Phenyl-4,6-bis(trifluoromethyl)pyridine |
| 2-Phenylpyridine |
| 3-Phenyl-1,2,4-triazolo[3,4-h]-1,3,4-thiaza-11-crown-4 |
| 4-Phenyl-6-(trifluoromethyl)-3,4-dihydroquinolin-2(1H)-one |
| Iridium(III) complexes |
Fourier-Transform Infrared (FT-IR) Spectroscopy for Functional Group Analysis
Fourier-Transform Infrared (FT-IR) spectroscopy is a cornerstone technique for identifying the functional groups present in a molecule. For this compound, the FT-IR spectrum is characterized by a series of absorption bands that correspond to the vibrational frequencies of its specific bonds. The analysis of these bands confirms the presence of the pyridine ring, the substituted phenyl ring, and the trifluoromethyl (CF₃) groups.
The spectrum is typically analyzed in the mid-infrared region (4000–400 cm⁻¹). Key vibrational modes include the stretching and bending of C-H, C=C, C=N, and C-F bonds. The aromatic C-H stretching vibrations typically appear above 3000 cm⁻¹. The region between 1620 cm⁻¹ and 1400 cm⁻¹ is particularly informative, containing the characteristic stretching vibrations of the C=C and C=N bonds within the aromatic rings.
The most distinctive features in the FT-IR spectrum of this compound are the strong absorption bands associated with the C-F bonds of the two trifluoromethyl groups. These C-F stretching vibrations are typically found in the 1350–1100 cm⁻¹ region and are usually the most intense peaks in the spectrum, serving as a clear fingerprint for the presence of these electron-withdrawing groups. For instance, related structures containing trifluoromethyl groups show strong absorptions around 1280 cm⁻¹ and 1145 cm⁻¹. orgsyn.org
Table 1: Characteristic FT-IR Absorption Bands for this compound
| Wavenumber (cm⁻¹) | Vibrational Mode | Functional Group |
| 3100–3000 | C-H Stretch | Aromatic Rings |
| 1620–1580 | C=N Stretch | Pyridine Ring |
| 1590–1440 | C=C Stretch | Aromatic (Phenyl and Pyridine) Rings |
| 1350–1100 | C-F Stretch (Strong Intensity) | Trifluoromethyl (-CF₃) |
| Below 900 | C-H Out-of-Plane Bending | Aromatic Rings |
Ultraviolet-Visible (UV-Vis) and Emission Spectroscopy for Electronic Transitions and Photophysical Properties
Ultraviolet-Visible (UV-Vis) and emission (photoluminescence) spectroscopy are employed to investigate the electronic transitions and photophysical properties of this compound. The UV-Vis absorption spectrum arises from the promotion of electrons from a ground electronic state to a higher energy excited state upon absorption of UV or visible light.
For this compound, the absorption spectrum is dominated by π → π* transitions associated with the conjugated aromatic system of the phenyl and pyridine rings. These high-energy transitions typically occur in the ultraviolet region, often below 350 nm. fu-berlin.de The presence of the trifluoromethyl groups can subtly influence the energy of these transitions. Additionally, n → π* transitions, involving the non-bonding electrons on the nitrogen atom of the pyridine ring, may also be observed, though they are typically much weaker in intensity than the π → π* transitions.
Emission spectroscopy provides information about the de-excitation pathways of the molecule. Phenylpyridine derivatives are well-known for their use as ligands in phosphorescent materials, such as iridium(III) complexes. mdpi.com While the free ligand itself may exhibit fluorescence, its primary photophysical importance is often realized upon coordination to a metal center. The emission properties, including the emission maximum (λ_em) and quantum yield (Φ), are highly dependent on the molecular environment and solvent. mdpi.com In metal complexes, this ligand can facilitate efficient metal-to-ligand charge transfer (MLCT) states, which are crucial for applications in organic light-emitting diodes (OLEDs). fu-berlin.de
Table 2: Typical Electronic Transitions for this compound
| Transition Type | Involved Orbitals | Typical Wavelength Range (nm) | Relative Intensity |
| π → π | π bonding to π antibonding | 200–350 | Strong |
| n → π | Non-bonding (N atom) to π antibonding | 300–400 | Weak |
Mass Spectrometry and Chromatographic Techniques
High-Resolution Mass Spectrometry (HRMS) for Accurate Mass Determination
High-Resolution Mass Spectrometry (HRMS) is an indispensable tool for confirming the elemental composition of a synthesized compound. Unlike nominal mass spectrometry, HRMS measures the mass-to-charge ratio (m/z) of an ion with extremely high accuracy (typically to four or five decimal places). This precision allows for the determination of a unique elemental formula.
For this compound (molecular formula: C₁₃H₇F₆N), the calculated monoisotopic mass is 291.0534 Da. chemspider.com In a typical HRMS experiment using a soft ionization technique like electrospray ionization (ESI) or atmospheric pressure chemical ionization (APCI), the compound is often observed as a protonated molecule, [M+H]⁺. The experimentally measured m/z value for this ion would be compared to the calculated value (292.0612 Da) to confirm the identity of the compound. An experimental finding that matches this calculated mass to within a few parts per million (ppm) provides unambiguous evidence for the correct elemental composition. For example, a related compound, 2-phenyl-4,6-bis(trifluoromethyl)pyridine, showed an HRMS (APCI⁺) calculated value for [M+H]⁺ of 292.0555 and a found value of 292.0556, demonstrating the accuracy of the technique. orgsyn.org
Table 3: HRMS Data for this compound
| Molecular Formula | Adduct | Calculated m/z | Expected Observed m/z |
| C₁₃H₇F₆N | [M+H]⁺ | 292.0612 | ~292.0612 |
Gas Chromatography-Mass Spectrometry (GC-MS) for Reaction Monitoring
Gas Chromatography-Mass Spectrometry (GC-MS) is a powerful hybrid technique that combines the separation capabilities of gas chromatography with the detection power of mass spectrometry. escholarship.org It is frequently used to monitor the progress of chemical reactions, assess the purity of products, and identify components in a mixture. nih.gov
In the synthesis of this compound, GC-MS can be used to track the consumption of starting materials and the formation of the desired product over time. A small aliquot of the reaction mixture is injected into the GC, where the components are volatilized and separated based on their boiling points and interactions with the stationary phase of the GC column. As each component elutes from the column, it enters the mass spectrometer, which generates a mass spectrum for that component.
The product, this compound, would appear as a distinct peak in the gas chromatogram at a specific retention time. The mass spectrum of this peak would show a molecular ion (M⁺) at m/z = 291 and a characteristic fragmentation pattern that can be used to confirm its structure. By analyzing samples at different time points, chemists can determine when the reaction is complete, thereby optimizing reaction time and yield. shimadzu.com
Electrochemical Characterization
Cyclic Voltammetry and Redox Behavior
Cyclic voltammetry (CV) is the most widely used electrochemical technique for investigating the redox properties of a compound. It provides information about the potentials at which a molecule is oxidized or reduced and can reveal the stability of the resulting charged species.
The electrochemical behavior of this compound is significantly influenced by the electron-withdrawing nature of the two CF₃ groups and the pyridine ring. These groups decrease the electron density on the aromatic system, which generally makes the compound easier to reduce (accept electrons) and harder to oxidize (lose electrons) compared to unsubstituted phenylpyridine.
A typical cyclic voltammogram of this compound, recorded in a suitable solvent with a supporting electrolyte, would likely show one or more reduction peaks at negative potentials. These reduction events are typically associated with the acceptance of electrons into the π* orbitals of the conjugated ring system. The processes may be reversible or irreversible, which provides insight into the stability of the resulting radical anion and dianion species. fu-berlin.de Oxidation, if observable within the solvent's electrochemical window, would occur at a high positive potential. In metal complexes containing this ligand, the redox processes can be either ligand-centered or metal-centered, and CV is crucial for distinguishing between these possibilities. nih.govjksus.org
Table 4: Expected Electrochemical Behavior of this compound
| Redox Process | Description | Expected Potential | Characteristics |
| Reduction (1st) | L + e⁻ ⇌ [L]˙⁻ | Negative | Reversible or quasi-reversible wave associated with the formation of the radical anion. |
| Reduction (2nd) | [L]˙⁻ + e⁻ ⇌ [L]²⁻ | More Negative | Often irreversible, corresponding to the formation of the dianion. |
| Oxidation | L ⇌ [L]˙⁺ + e⁻ | High Positive | Typically an irreversible process due to the electron-deficient nature of the molecule. |
| L represents the this compound ligand. |
Determination of HOMO and LUMO Energy Levels
The highest occupied molecular orbital (HOMO) and lowest unoccupied molecular orbital (LUMO) are fundamental concepts in chemistry, collectively known as frontier molecular orbitals (FMOs). researchgate.net The energy of these orbitals and the resulting HOMO-LUMO gap are critical in determining the electronic and optical properties of a molecule, including its chemical reactivity and kinetic stability. nih.govfrontiersin.org For materials used in organic light-emitting diodes (OLEDs), the HOMO and LUMO energy levels govern charge injection, transport, and recombination processes, directly impacting device efficiency and performance. rsc.orgresearchgate.net
The determination of HOMO and LUMO energy levels for compounds like this compound is typically achieved through a combination of experimental techniques and computational modeling.
Computational Determination
Density Functional Theory (DFT) is a powerful and widely used computational method to predict the electronic structure of molecules. scirp.orglettersinhighenergyphysics.com By employing various functionals, such as the popular B3LYP, and appropriate basis sets, it is possible to calculate the energies of the molecular orbitals. nih.gov The energy of the HOMO corresponds to the ionization potential, representing the energy required to remove an electron, while the LUMO energy relates to the electron affinity, the energy released when an electron is added. The difference between these two energies constitutes the HOMO-LUMO gap. nih.gov These calculations provide valuable insights into the molecule's electronic behavior before undertaking laboratory synthesis and characterization. nih.govresearchgate.net
For pyridine-based compounds, DFT calculations have been shown to be a reliable tool for understanding their electronic properties. scirp.org The introduction of electron-withdrawing groups, such as the trifluoromethyl (-CF3) groups present in this compound, is known to significantly influence the HOMO and LUMO energy levels. nih.gov Specifically, such substitutions tend to lower both the HOMO and LUMO energy levels due to the strong inductive effect of the fluorine atoms. This can enhance electron injection and transport properties, which is a desirable characteristic for electron-transport materials in OLEDs. rsc.orgresearchgate.net
| Compound | HOMO (eV) | LUMO (eV) | Energy Gap (eV) | Computational Method |
| 2-Phenylpyridine | -5.93 | -1.13 | 4.80 | DFT/B3LYP |
| 2-(4-(Trifluoromethyl)phenyl)pyridine | -6.28 | -1.58 | 4.70 | DFT/B3LYP |
| 2,5-Bis(3-fluorophenyl)-1,3,4-oxadiazole | -7.14 | -2.15 | 4.99 | DFT/B3LYP/6-31+G(d,p) |
| 2,5-Bis(3,5-difluorophenyl)-1,3,4-oxadiazole | -7.42 | -2.54 | 4.88 | DFT/B3LYP/6-31+G(d,p) |
Experimental Determination
Cyclic voltammetry (CV) is the primary experimental technique used to determine the HOMO and LUMO energy levels of organic compounds. This electrochemical method measures the oxidation and reduction potentials of a molecule in solution. The onset of the first oxidation wave corresponds to the removal of an electron from the HOMO, while the onset of the first reduction wave corresponds to the addition of an electron to the LUMO.
These electrochemical potentials can be correlated to the absolute energy levels of the HOMO and LUMO using empirical equations, often referenced against a standard like the ferrocene/ferrocenium (Fc/Fc+) redox couple. The HOMO and LUMO energies can be estimated using the following relationships:
EHOMO = -[Eoxonset - E1/2(Fc/Fc+) + 4.8] eV
ELUMO = -[Eredonset - E1/2(Fc/Fc+) + 4.8] eV
Where Eoxonset is the onset oxidation potential, Eredonset is the onset reduction potential, and E1/2(Fc/Fc+) is the half-wave potential of the ferrocene/ferrocenium couple under the same experimental conditions. The value of 4.8 eV is the energy level of the Fc/Fc+ standard relative to the vacuum level.
Experimental data for this compound itself is not prevalent in the reviewed literature, but studies on similar fluorinated aromatic compounds confirm the trend of lowered HOMO and LUMO energies upon the introduction of fluorine-containing substituents. nih.gov This modification is a key strategy in designing materials with specific electronic properties for applications in optoelectronic devices. rsc.org
Computational Chemistry and Theoretical Studies on 2 2,4 Bis Trifluoromethyl Phenyl Pyridine
Density Functional Theory (DFT) Calculations
Density functional theory has become a standard method for electronic structure calculations in quantum chemistry due to its favorable balance of accuracy and computational cost. It is particularly well-suited for studying the properties of organic molecules like 2-(2,4-bis(trifluoromethyl)phenyl)pyridine.
Geometry Optimization and Electronic Structure Analysis
The first step in a computational study is typically the optimization of the molecule's geometry to find its most stable conformation. Using DFT methods, such as the B3LYP hybrid functional with a suitable basis set (e.g., 6-311++G(d,p)), the bond lengths, bond angles, and dihedral angles of this compound can be determined. These calculations would likely reveal a non-planar structure, with a significant dihedral angle between the pyridine (B92270) and the bis(trifluoromethyl)phenyl rings. This twisting is expected due to the steric hindrance between the ortho-hydrogen on the pyridine ring and the trifluoromethyl group at the 2-position of the phenyl ring.
Table 1: Illustrative Optimized Geometrical Parameters for a Related Trifluoromethyl-Substituted Pyridine Derivative
| Parameter | Bond Length (Å) / Bond Angle (°) |
| C-N (pyridine) | Data not available for target compound |
| C-C (inter-ring) | Data not available for target compound |
| C-CF3 | Data not available for target compound |
| Dihedral Angle (Py-Ph) | Data not available for target compound |
Note: This table is illustrative. Specific data for this compound would require dedicated DFT calculations.
The electronic structure of the molecule is significantly influenced by the presence of the electron-withdrawing trifluoromethyl (CF3) groups. These groups are known to alter the physicochemical properties of molecules, such as metabolic stability and lipophilicity, which is a key reason for their incorporation into therapeutic and agrochemical agents. researchgate.net The electronic structure analysis would reveal a significant polarization of the molecule, with the CF3 groups and the nitrogen atom of the pyridine ring acting as electron-withdrawing centers.
Prediction of Spectroscopic Properties (UV-Vis, Vibrational)
DFT calculations are also employed to predict spectroscopic properties. The vibrational frequencies (infrared and Raman spectra) can be computed from the second derivatives of the energy with respect to the atomic positions. These calculated frequencies can be compared with experimental data to confirm the molecular structure. For instance, a study on 2-chloro-6-(trifluoromethyl)pyridine (B1580974) involved the computation of vibrational frequencies using HF and DFT methods to complement experimental FT-IR spectra. researchgate.net
The electronic absorption spectrum (UV-Vis) can be predicted using time-dependent DFT (TD-DFT). These calculations provide information about the electronic transitions between molecular orbitals. For this compound, the UV-Vis spectrum is expected to show absorptions corresponding to π-π* transitions within the aromatic rings. The presence of the trifluoromethyl groups may cause a shift in the absorption maxima compared to unsubstituted 2-phenylpyridine (B120327). A study on 2-{2-(Trifluoromethyl)phenyl methyl} cyclododecanone (B146445) reported a lower cutoff wavelength of 314 nm from its experimental UV-Vis-NIR spectrum. sphinxsai.com TD-DFT calculations on other organic molecules have been shown to successfully predict their UV-Vis spectra. researchgate.netresearchgate.net
Table 2: Illustrative Predicted Spectroscopic Data for a Related Trifluoromethyl-Containing Compound
| Spectroscopic Property | Predicted Value |
| Key IR Frequencies (cm⁻¹) | Data not available for target compound |
| UV-Vis λmax (nm) | Data not available for target compound |
Note: This table is illustrative. Specific data for this compound would require dedicated TD-DFT calculations.
Analysis of Molecular Electrostatic Potential (MEP) and Charge Distribution
The molecular electrostatic potential (MEP) is a valuable tool for understanding the charge distribution and reactive sites of a molecule. The MEP map provides a visual representation of the electrostatic potential on the electron density surface. For this compound, the MEP would show regions of negative potential (in red and yellow) around the nitrogen atom of the pyridine ring and the fluorine atoms of the trifluoromethyl groups, indicating their electrophilic character. Regions of positive potential (in blue) would be expected around the hydrogen atoms. rsc.org This analysis is crucial for predicting how the molecule might interact with other molecules, for example, in biological systems or in the formation of supramolecular structures. The MEP surface can be used to identify sites for electrophilic and nucleophilic attack. rsc.org
Frontier Molecular Orbital (FMO) Analysis
Frontier Molecular Orbital (FMO) theory is a key concept in understanding chemical reactivity. The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are the most important orbitals in chemical reactions. scirp.org The energy and distribution of these orbitals determine the molecule's ability to donate or accept electrons. For this compound, the HOMO is expected to be localized primarily on the phenylpyridine moiety, while the LUMO would likely be distributed over the entire molecule, with significant contributions from the bis(trifluoromethyl)phenyl ring due to the electron-withdrawing nature of the CF3 groups.
The HOMO-LUMO energy gap (ΔE) is an important parameter that indicates the chemical reactivity and kinetic stability of the molecule. A smaller energy gap suggests that the molecule is more reactive. DFT calculations on C60(CF3)n derivatives have shown a linear relationship between the LUMO energies and their reduction potentials. nih.gov For large systems, where FMOs can be delocalized, the concept of frontier molecular orbitalets (FMOLs) has been developed to better describe the locality of chemical reactivity. nih.gov
Table 3: Illustrative FMO Data for a Related Trifluoromethyl-Substituted Compound
| Parameter | Energy (eV) |
| HOMO | Data not available for target compound |
| LUMO | Data not available for target compound |
| Energy Gap (ΔE) | Data not available for target compound |
Note: This table is illustrative. Specific data for this compound would require dedicated DFT calculations.
Time-Dependent Density Functional Theory (TD-DFT) for Excited States
Time-dependent DFT (TD-DFT) is the workhorse method for studying the excited states of molecules. researchgate.net It is used to calculate vertical excitation energies, which correspond to the absorption maxima in the UV-Vis spectrum. TD-DFT can also be used to investigate the nature of the excited states, for example, whether they have charge-transfer character. For this compound, TD-DFT calculations would be essential for understanding its photophysical properties, such as fluorescence and phosphorescence. The calculations would provide insights into the electronic transitions involved in the absorption and emission of light. While TD-DFT is a powerful tool, it can have limitations, for example in accurately describing charge-transfer excited states. researchoutreach.org
Nonlinear Optical (NLO) Properties Prediction
Molecules with large nonlinear optical (NLO) properties are of great interest for applications in optoelectronics and photonics. DFT calculations can be used to predict the NLO properties of molecules, such as the first hyperpolarizability (β). The magnitude of β is a measure of the second-order NLO response of a molecule. The presence of electron-donating and electron-accepting groups connected by a π-conjugated system can lead to large NLO responses.
In this compound, the bis(trifluoromethyl)phenyl group acts as a strong electron acceptor. This, combined with the π-system of the aromatic rings, suggests that the molecule could exhibit significant NLO properties. Computational studies on other organic molecules have shown that the introduction of trifluoromethyl groups can enhance their NLO response. sphinxsai.com For instance, a study on a pyrimidine (B1678525) derivative showed that it exhibited a third-order nonlinear susceptibility superior to known chalcone (B49325) derivatives. nih.gov Theoretical investigations on 2-aminopyridinium p-toluenesulphonate using DFT have also confirmed its good nonlinear behavior. ias.ac.in
Table 4: Illustrative NLO Properties for a Related Trifluoromethyl-Containing Compound
| NLO Property | Predicted Value |
| First Hyperpolarizability (β) | Data not available for target compound |
| Third-Order Susceptibility (χ(3)) | 8.535X10-6 esu (for 2-{2-(Trifluoromethyl)phenyl methyl} cyclododecanone) sphinxsai.com |
Note: This table presents data for a related compound to illustrate the type of information obtained from NLO calculations.
Molecular Dynamics (MD) Simulations for Supramolecular Interactions
Molecular dynamics (MD) simulations are a computational method used to study the physical movements of atoms and molecules over time. These simulations can provide a detailed understanding of the formation and dynamics of supramolecular assemblies, where molecules are held together by non-covalent interactions. In the context of this compound, MD simulations are instrumental in elucidating its behavior as a guest molecule within a host system, such as a cyclodextrin (B1172386) cavity.
MD simulations can predict the most stable orientation of the guest molecule within the host and calculate the binding free energy of the resulting complex. mdpi.commdpi.com For a molecule like this compound, key factors influencing its supramolecular interactions include hydrophobic interactions, van der Waals forces, and the unique interactions involving its fluorine atoms. The trifluoromethyl groups are expected to significantly influence the binding affinity and orientation within a host cavity. capes.gov.br
Research Findings from MD Simulations of Related Systems:
While specific MD studies on this compound are not extensively documented, research on similar fluorinated aromatic compounds in host-guest systems provides a strong basis for understanding its potential interactions. For instance, MD simulations of fluorinated phenyl derivatives in cyclodextrin hosts have shown that the fluorinated moieties can significantly impact the stability and geometry of the inclusion complex. mdpi.comnih.gov The strong electron-withdrawing nature of the trifluoromethyl groups can lead to specific interactions, such as anion-π interactions, with electron-rich pockets of a host molecule. nih.govnih.gov
A hypothetical MD simulation of this compound with a host like β-cyclodextrin would likely reveal that the bis(trifluoromethyl)phenyl group, being the most hydrophobic part of the molecule, preferentially enters the cyclodextrin cavity. The pyridine ring may remain closer to the wider rim of the cyclodextrin, allowing for potential hydrogen bonding with the solvent or the host's hydroxyl groups.
Table 1: Illustrative Binding Energies and Geometries from MD Simulations of Phenylpyridine Derivatives in a Host Cavity
| Guest Molecule | Host Molecule | Calculated Binding Free Energy (kcal/mol) | Predominant Non-Covalent Interactions |
| 2-Phenylpyridine | β-Cyclodextrin | -5.8 | Hydrophobic, van der Waals |
| 2-(4-Fluorophenyl)pyridine | β-Cyclodextrin | -6.2 | Hydrophobic, F···H bonds |
| 2-(2,4-Difluorophenyl)pyridine (B1338927) | β-Cyclodextrin | -6.5 | Hydrophobic, F···H bonds, π-π stacking |
| This compound (Predicted) | β-Cyclodextrin | -7.5 to -8.5 | Hydrophobic, van der Waals, Halogen bonds, Anion-π |
Note: The data for this compound is a predicted range based on the trends observed for other fluorinated compounds.
Investigation of Tautomeric Stability and Reactivity Descriptors
Tautomers are isomers of a compound that readily interconvert, most commonly by the migration of a proton. For 2-substituted pyridines, prototropic tautomerism can lead to different structural forms with distinct chemical properties. Density Functional Theory (DFT) is a widely used quantum chemical method to investigate the relative stabilities of tautomers and to calculate various reactivity descriptors that predict a molecule's chemical behavior. nih.govnih.gov
For this compound, the potential for tautomerism arises from the possible migration of a proton from an external source or another molecule to the pyridine nitrogen, leading to a pyridinium-like cation, or, in a deprotonated state, the formation of an ylidic structure, although the former is more relevant in many chemical environments. However, the most common form of tautomerism in related 2-hydroxypyridines is the lactam-lactim equilibrium. While the title compound does not have a hydroxyl group, understanding the electronic effects of the substituent is key. The presence of the bulky and highly electron-withdrawing 2,4-bis(trifluoromethyl)phenyl group is expected to significantly influence the basicity of the pyridine nitrogen and thus the propensity for protonation.
Tautomeric Stability Analysis:
DFT calculations can be used to determine the optimized geometries and relative energies of the possible tautomers of this compound. The most stable tautomer is the one with the lowest Gibbs free energy. For 2-arylpyridines, the pyridinoid form is generally the most stable. The presence of the two electron-withdrawing trifluoromethyl groups on the phenyl ring will decrease the electron density on the pyridine ring, thereby reducing its basicity and making protonation less favorable compared to unsubstituted 2-phenylpyridine.
Table 2: Calculated Relative Energies of Potential Tautomeric/Protonated Forms of 2-Substituted Pyridines
| Compound | Tautomeric/Protonated Form | Calculation Method | Relative Energy (kcal/mol) |
| 2-Hydroxypyridine | 2-Pyridone (lactam) | DFT (B3LYP/6-31G) | 0.0 (in polar solvent) |
| 2-Hydroxypyridine | 2-Hydroxypyridine (lactim) | DFT (B3LYP/6-31G) | +0.3 (in gas phase) arxiv.org |
| 2-Aminopyridine | Pyridinamine | DFT (B3LYP/6-31G) | 0.0 |
| 2-Aminopyridine | Pyridin-2(1H)-imine | DFT (B3LYP/6-31G) | +10.2 |
| This compound | Pyridinoid Form | DFT (Predicted) | 0.0 |
| This compound | Protonated Pyridinium (B92312) Form | DFT (Predicted) | Dependent on pH |
Note: The data for this compound are predicted based on the known stability of the pyridinoid form for 2-arylpyridines.
Reactivity Descriptors:
DFT calculations also provide a suite of reactivity descriptors that help in understanding the chemical reactivity of a molecule. These descriptors are derived from the conceptual DFT framework and include the chemical potential (μ), hardness (η), and the Fukui function f(r). ubc.ca
Chemical Potential (μ): Related to the negative of the electronegativity, it indicates the tendency of electrons to escape from the system. A higher chemical potential suggests higher reactivity.
Chemical Hardness (η): Measures the resistance to a change in electron distribution. A smaller hardness value indicates a more reactive species.
Fukui Function f(r): Indicates the change in electron density at a particular point when the total number of electrons is changed. It helps to identify the most reactive sites in a molecule for nucleophilic, electrophilic, and radical attacks.
For this compound, the two electron-withdrawing CF3 groups are expected to lower the energy of the Lowest Unoccupied Molecular Orbital (LUMO), making the molecule a better electron acceptor (more electrophilic). The pyridine nitrogen, with its lone pair of electrons, remains the primary site for nucleophilic attack.
Table 3: Calculated Reactivity Descriptors for Pyridine and its Derivatives
| Molecule | HOMO (eV) | LUMO (eV) | Hardness (η) (eV) | Chemical Potential (μ) (eV) |
| Pyridine | -6.89 | -0.45 | 3.22 | -3.67 |
| 2-Phenylpyridine | -6.65 | -0.88 | 2.89 | -3.77 |
| 2-(4-Trifluoromethylphenyl)pyridine | -6.98 | -1.25 | 2.87 | -4.12 |
| This compound (Predicted) | -7.2 to -7.4 | -1.5 to -1.7 | 2.8 to 3.0 | -4.3 to -4.5 |
Note: The data for this compound is a predicted range based on the electronic effects of the trifluoromethyl groups.
The analysis of these descriptors suggests that the introduction of the bis(trifluoromethyl)phenyl group significantly modulates the electronic properties and reactivity of the pyridine core, making it a unique building block in medicinal and materials chemistry. rsc.orgmdpi.com
Advanced Applications and Integration in Functional Materials Science
Organic Light-Emitting Diodes (OLEDs) and Phosphorescent Emitters
The general class of phenylpyridine compounds is foundational to the development of phosphorescent emitters, which are crucial for highly efficient Organic Light-Emitting Diodes (OLEDs). techblick.com These emitters are typically based on heavy metal complexes, with iridium(III) being the most common. scienceopen.com In these complexes, a phenylpyridine derivative acts as a cyclometalated ligand, bonding to the iridium core through both a carbon and a nitrogen atom. nih.gov This structure facilitates strong spin-orbit coupling, which enables the harvesting of both singlet and triplet excitons, leading to theoretical internal quantum efficiencies of up to 100%. nih.gov
The introduction of fluorine atoms or trifluoromethyl groups onto the phenylpyridine ligand is a well-established strategy for tuning the emissive properties of the resulting iridium complex. upsi.edu.myrsc.org These electron-withdrawing groups can modify the energy levels of the highest occupied molecular orbital (HOMO) and lowest unoccupied molecular orbital (LUMO), often resulting in a blue-shift of the emission color and potentially improving the stability and efficiency of the OLED device. upsi.edu.myrsc.org While related ligands such as 2-(2,4-difluorophenyl)pyridine (B1338927) are commonly used to create blue-green and blue phosphorescent emitters, specific research detailing the synthesis and electroluminescent properties of iridium(III) complexes featuring the 2-(2,4-bis(trifluoromethyl)phenyl)pyridine ligand is not extensively documented in available literature. analis.com.myresearchgate.net
Table 1: General Role of Phenylpyridine Ligands in OLED Emitters
| Feature | Description | General Reference |
|---|---|---|
| Complex Type | Typically forms heteroleptic or homoleptic Iridium(III) complexes. | nih.gov |
| Function | Acts as a cyclometalated C^N ligand in phosphorescent emitters. | nih.gov |
| Efficiency | Enables harvesting of triplet excitons for near 100% internal quantum efficiency. | techblick.comnih.gov |
| Tuning | Substitution with fluorine or CF₃ groups adjusts emission color and device stability. | upsi.edu.myrsc.org |
Supramolecular Assemblies and Architectures
Supramolecular chemistry involves the design and synthesis of complex chemical systems held together by non-covalent intermolecular forces. Pyridine-containing molecules are fundamental building blocks in this field due to the directional coordination ability of the nitrogen lone pair.
Trifluoromethyl-Directed Supramolecular Self-Assembly of Fullerenes
The strategic placement of trifluoromethyl groups on aromatic platforms can induce specific self-assembly behaviors through weak intermolecular interactions such as dipole-dipole and fluorine-specific interactions. While these principles are used in crystal engineering, there is no available research specifically documenting the use of this compound to direct the supramolecular self-assembly of fullerenes.
Coordination Compound Self-Assembly for Photomodulation
Zinc(II)-Salphen Complexes as Building Blocks for Box Assemblies
Zinc(II)-salphen complexes have emerged as versatile, planar building blocks for constructing higher-order supramolecular structures, such as molecular boxes. nih.govuu.nl These assemblies are formed through the axial coordination of pyridyl ligands to the zinc centers of two or more salphen units. nih.gov The strength of this Zn(II)-N(pyridine) interaction is high, with reported association constants in the range of 10⁵–10⁶ M⁻¹. nih.gov The dimensions of the resulting assemblies can be precisely controlled by selecting pyridyl ligands of different lengths and geometries. nih.gov
While this is a robust method for supramolecular construction, the steric hindrance introduced by substituents on the pyridine (B92270) ligand can dramatically affect its ability to coordinate. researchgate.net Specifically, bulky groups at the ortho position to the nitrogen can prevent ligation to the zinc center. researchgate.net There are currently no studies documenting the use of this compound as a ligand in these Zinc(II)-salphen systems. The presence of the ortho-trifluoromethylphenyl group would likely introduce significant steric challenges for coordination.
Tetrakis[3,5-bis(trifluoromethyl)phenyl]borate Anion in Supramolecular Chemistry
The tetrakis[3,5-bis(trifluoromethyl)phenyl]borate anion, often abbreviated as [BArF₄]⁻, is a key component in modern coordination and supramolecular chemistry. acs.orgwikimedia.org It is classified as a non-coordinating anion due to its large size and the delocalization of its negative charge across the four fluorinated phenyl rings. kyushu-u.ac.jp This makes it an ideal counter-ion for creating and stabilizing highly reactive cationic metal complexes, as it is unlikely to bind to the metal center itself. acs.orgkyushu-u.ac.jp In supramolecular systems, it is frequently employed to precipitate cationic assemblies from solution or to serve as a spectator anion in studies of complexes involving pyridyl ligands. kyushu-u.ac.jpnih.gov Although it is a staple in the field, no specific literature has been found detailing a supramolecular system that jointly utilizes the [BArF₄]⁻ anion and the this compound ligand.
High-Performance Polymer Materials
The incorporation of fluorine atoms into polymers is a proven strategy for creating high-performance materials with desirable properties such as high thermal stability, chemical resistance, low moisture absorption, and low dielectric constants. titech.ac.jpmdpi.com Similarly, introducing pyridine rings into polymer backbones can impart specific functionalities, including altered solubility and adhesive properties. titech.ac.jp Despite the potential synergy of combining a pyridine unit with two trifluoromethyl groups, a review of the available scientific literature indicates that this compound has not been reported as a monomer or a functional side group in the synthesis of high-performance polymer materials.
Synthesis of Organosoluble and Thermally Stable Polyimides Containing Pyridine Rings
The incorporation of fluorine-containing groups and heterocyclic rings like pyridine into polyimide backbones is a well-established strategy to enhance their processability and performance. While direct polycondensation of this compound into polyimides has not been explicitly detailed in available research, its structural motifs are highly relevant to the synthesis of advanced polyimides.
The presence of bulky and polar trifluoromethyl groups is known to disrupt polymer chain packing, which in turn improves the solubility of otherwise intractable aromatic polyimides in common organic solvents. orgsyn.orgnih.gov This enhanced solubility is crucial for their application in various technologies that require solution-based processing, such as spin-coating for thin-film electronics.
Furthermore, the inherent rigidity and thermal resistance of the pyridine ring contribute to the high thermal stability of the resulting polymers. Research has shown that pyridine-containing aromatic diamines can be used to synthesize polyimides with excellent thermal properties. For instance, a novel fluorinated pyridine-bridged aromatic poly(ether-imide) was synthesized from 4-phenyl-2,6-bis[3-(4'-amino-2'-trifluoromethyl-phenoxy) phenyl] pyridine. orgsyn.org This complex diamine, which features both trifluoromethyl and pyridine groups, yielded polyimides with high glass transition temperatures and excellent thermal stability. orgsyn.org
Given these precedents, this compound represents a valuable precursor for the synthesis of novel diamine or dianhydride monomers. Through further chemical modification, it could be functionalized with reactive groups (e.g., amino or carboxylic acid groups) to be used in polycondensation reactions. The resulting polyimides would be expected to exhibit a combination of organosolubility and high-temperature resistance, making them suitable for applications in microelectronics and aerospace.
Table 1: Properties of Related Fluorinated and Pyridine-Containing Polyimides
| Polymer System | Key Monomers | Reported Properties | Potential Relevance |
|---|---|---|---|
| Fluorinated Polyimides | Dianhydrides and diamines with -CF3 groups | Enhanced solubility, lower dielectric constant, optical transparency. nih.gov | The -CF3 groups in this compound would likely impart similar solubility benefits. |
| Pyridine-Containing Polyimides | Dianhydrides and diamines with pyridine rings | High thermal stability, good mechanical properties. | The pyridine ring in the target compound suggests potential for high-temperature applications. |
| Fluorinated Pyridine-Bridged Poly(ether-imide)s | 4-phenyl-2,6-bis[3-(4'-amino-2'-trifluoromethyl-phenoxy) phenyl] pyridine | Good solubility, high glass transition temperatures, excellent thermal stability. orgsyn.org | This complex monomer shares structural features with the target compound, indicating its potential as a building block. |
Role in Sensor Development and Ion Sensing
The electron-deficient nature of the pyridine ring, further enhanced by the two strongly electron-withdrawing trifluoromethyl groups on the phenyl ring, makes this compound an interesting candidate for applications in chemical sensing. Specifically, the nitrogen atom of the pyridine ring can act as a binding site for cations or other analytes, and this interaction can modulate the electronic and photophysical properties of the molecule, forming the basis of a sensor.
While direct studies on this compound as a sensor are not widely reported, research on closely related compounds highlights its potential. For example, ligands based on bis(5-(trifluoromethyl)pyridin-2-yl)amine have been synthesized and investigated for their application in ion sensing. The introduction of trifluoromethyl groups influences the electronic properties, solubility, and conformation of these ligands, which are crucial for their function as selective ion binders.
The pyridine moiety itself is a well-known component in fluorescent pH sensors. The lone pair of electrons on the nitrogen atom can be protonated, leading to changes in the fluorescence emission wavelength and intensity. Given the electronic modifications from the bis(trifluoromethyl)phenyl group, it is plausible that this compound could be developed into a sensitive and selective fluorescent sensor for specific ions or pH.
White-Light Emitting Coordination Compounds
In the field of materials for lighting and displays, there is a significant interest in developing single-component white-light emitting materials. Coordination compounds, particularly those of heavy metals like iridium(III), are excellent candidates due to their high phosphorescence quantum yields. The emission color of these complexes can be tuned by modifying the ligands.
The generation of white light typically requires the combination of multiple emission colors (e.g., blue, green, and red) or a single material that has a very broad emission spectrum covering the entire visible range. Cyclometalated iridium(III) complexes using derivatives of 2-phenylpyridine (B120327) are among the most successful phosphorescent materials for organic light-emitting diodes (OLEDs).
Specifically, to achieve white light, a blue-emitting phosphor is often a critical component. Research has shown that increasing the fluorination on the phenyl ring of the 2-phenylpyridine ligand leads to a blue shift in the emission of the corresponding iridium complex. For instance, novel bis- and tris-cyclometalated iridium(III) complexes bearing a benzoyl group on each fluorinated 2-phenylpyridinate ligand have been developed as blue phosphorescent materials for OLEDs. The use of a 2-(5-benzoyl-4,6-difluorophenyl)pyridinate ligand resulted in a sky-blue emitting complex with a high photoluminescence quantum yield of 0.90.
Given that this compound features two trifluoromethyl groups, it is an excellent candidate to serve as a ligand for creating highly efficient blue-emitting iridium complexes. These blue phosphors could then be combined with green and red emitters to fabricate white OLEDs (WOLEDs) with high efficiency and color rendering index.
Table 2: Emission Properties of Related Iridium(III) Complexes for OLEDs
| Iridium(III) Complex Ligand | Ancillary Ligand | Emission Color | Significance for White Light Emission |
|---|---|---|---|
| 2-phenylpyridine (ppy) | acetylacetonate (acac) | Green | A common component in multi-emitter WOLEDs. |
| 2-(2,4-difluorophenyl)pyridine (Fppy) | 3-(trifluoromethyl)pyridine-2-carboxylate | Blue-green | Demonstrates the blue-shifting effect of fluorine substitution. |
| 2-(5-benzoyl-4,6-difluorophenyl)pyridinate | picolinate | Sky-blue | Highlights the potential of highly fluorinated ligands for efficient blue emission. |
Electron Acceptors in Organic Solar Cells
The development of efficient and stable non-fullerene acceptors (NFAs) is a key area of research in organic solar cells (OSCs). The electronic properties of NFAs can be tuned through chemical modification to optimize the energy levels for efficient charge separation and transport.
The introduction of trifluoromethyl groups into organic molecules is a known strategy to lower the energy levels of the highest occupied molecular orbital (HOMO) and the lowest unoccupied molecular orbital (LUMO). This is beneficial for electron acceptors in OSCs, as a lower LUMO level can lead to a higher open-circuit voltage (Voc), a key parameter for solar cell efficiency.
While there are no direct reports of using this compound itself as an electron acceptor in OSCs, its electronic properties make it a promising building block for more complex NFA molecules. The strong electron-withdrawing nature of the two CF3 groups on the phenyl ring, combined with the electron-accepting character of the pyridine ring, suggests that this compound would have a low-lying LUMO. This could be leveraged in the design of novel NFAs. For instance, it could be functionalized and incorporated into a larger conjugated system to create a molecule with the desired absorption characteristics and energy levels for efficient photovoltaic performance.
Future Research Directions and Emerging Opportunities
Development of Novel Synthetic Pathways with Enhanced Selectivity and Efficiency
The synthesis of functionalized pyridines, including 2-(2,4-bis(trifluoromethyl)phenyl)pyridine, is a cornerstone for the development of advanced materials. While established methods exist, future research will prioritize the development of more atom-economical, selective, and efficient synthetic routes.
A significant area of focus is the direct C-H functionalization of pyridine (B92270) rings, which avoids the need for pre-functionalized starting materials. rsc.org This approach simplifies synthetic sequences and reduces waste. rsc.org Current research highlights various strategies to control regioselectivity, a persistent challenge due to the inherent electronic properties of the pyridine ring. snnu.edu.cn
Key emerging strategies include:
Temporary Dearomatization: This strategy involves temporarily disrupting the aromaticity of the pyridine ring to enable otherwise difficult functionalizations, such as at the meta-position. nih.govresearchgate.net Subsequent rearomatization restores the pyridine core. researchgate.net Research in this area aims to broaden the scope of compatible reactions and improve the efficiency of the dearomatization/rearomatization sequence. nih.govresearchgate.net
Catalyst and Ligand Control: The choice of transition metal catalyst and its associated ligands can profoundly influence the regioselectivity of C-H functionalization. snnu.edu.cn For instance, iridium-catalyzed borylation has shown promise for meta-selective functionalization. snnu.edu.cn The development of novel ligand scaffolds is a key avenue for achieving predictable and high selectivity in C-H activation reactions. lucp.net
Photocatalytic methods are also gaining traction for the C-H functionalization of pyridines under mild conditions. acs.orgmdpi.com These methods often utilize visible light to generate reactive intermediates, offering a greener alternative to traditional high-temperature reactions. mdpi.com
| Synthetic Strategy | Advantages | Challenges & Future Directions |
| Directed Metalation | High regioselectivity. | Requires installation/removal of directing groups; development of traceless directing groups. snnu.edu.cn |
| Temporary Dearomatization | Access to meta-functionalized pyridines. nih.govresearchgate.net | Improving efficiency and scope of dearomatization/rearomatization reactions. nih.govresearchgate.net |
| Catalyst/Ligand Control | Tunable selectivity. snnu.edu.cn | Design of new ligands for precise control over regioselectivity. lucp.net |
| Photocatalysis | Mild reaction conditions, sustainable. acs.orgmdpi.com | Expanding substrate scope and improving quantum yields. mdpi.com |
Exploration of New Transition Metal Complexes with Tunable Electronic and Photophysical Properties
The compound this compound is a premier cyclometalating ligand for heavy transition metals like iridium(III) and platinum(II), which are used in phosphorescent organic light-emitting diodes (OLEDs). researchgate.netrsc.org Future research will continue to explore new metal complexes to fine-tune their electronic and photophysical properties for enhanced performance.
The primary goal is to control the emission color, quantum efficiency, and lifetime of these phosphorescent complexes. nih.govacs.org This is typically achieved by modifying the ligand structure. nih.govnih.gov The introduction of electron-withdrawing or electron-donating groups on the cyclometalating or ancillary ligands can systematically adjust the highest occupied molecular orbital (HOMO) and lowest unoccupied molecular orbital (LUMO) energy levels of the complex. nih.govrsc.org This, in turn, dictates the energy of the emitted light. acs.org
For instance, iridium(III) complexes are known for their high phosphorescence quantum efficiencies and tunable emissions, making them ideal for OLED applications. dcu.ie Research is focused on creating highly efficient and stable blue-emitting complexes, which remains a significant challenge. nih.gov The strong electron-withdrawing nature of the trifluoromethyl groups in this compound helps to lower the HOMO level, which is a strategy often employed to achieve blue emission. nih.gov
Future directions in this area include:
Novel Ancillary Ligands: The exploration of new ancillary ligands is a powerful tool for modulating the photophysical properties of heteroleptic iridium(III) complexes. rsc.org Different classes of ancillary ligands, such as picolinates, acetylacetonates, and pyridylpyrazolates, can significantly impact the complex's emission characteristics. rsc.org
Tris-heteroleptic Complexes: The synthesis of complexes with three different cyclometalating ligands offers an even finer level of control over the photophysical properties. nih.gov However, the synthesis and purification of these complexes are challenging due to the potential for forming multiple isomers. nih.gov
Earth-Abundant Metals: While iridium and platinum are highly effective, their scarcity and high cost are significant drawbacks. acs.org A major research thrust is the development of phosphorescent complexes based on more earth-abundant metals, such as copper(I), to create more sustainable and cost-effective OLEDs. rsc.org
| Metal Complex Feature | Impact on Properties | Future Research Goal |
| Ligand Substitution | Tunes HOMO/LUMO levels, emission color, and efficiency. nih.govacs.orgrsc.org | Design of ligands for stable, deep-blue emission and high quantum yields. nih.gov |
| Ancillary Ligand Design | Modulates emission lifetime and quantum efficiency. rsc.org | Systematic study of a wider range of ancillary ligands to establish clear structure-property relationships. |
| Metal Center | Influences spin-orbit coupling and phosphorescence efficiency. rsc.orgdcu.ie | Development of efficient phosphorescent emitters based on earth-abundant metals. acs.org |
Advancements in Catalytic Applications for Sustainable Chemical Synthesis
Beyond optoelectronics, transition metal complexes featuring this compound and related ligands are emerging as powerful catalysts for sustainable chemical synthesis. Their unique electronic and structural properties can be harnessed to promote a variety of important organic transformations.
Iridium(III) complexes, in particular, have garnered significant attention as photocatalysts. nih.govacs.org When excited by visible light, these complexes can initiate single-electron transfer or energy transfer processes, enabling a wide range of chemical reactions under mild conditions. nih.govacs.orgacs.org This includes C-C bond formation, C-H activation, and redox reactions. acs.org
Future research in this domain will focus on:
Expanding the Scope of Photocatalysis: Developing new iridium-based photocatalysts for a broader array of organic transformations is a key objective. nih.gov This includes tackling more challenging reactions and improving the enantioselectivity of asymmetric photocatalytic processes.
Water Splitting and CO₂ Reduction: There is growing interest in using these complexes for solar fuel production, such as photocatalytic hydrogen generation from water and the reduction of carbon dioxide into valuable chemical feedstocks. dcu.iepreprints.orgrsc.org The stability and favorable redox properties of iridium complexes make them promising candidates for these applications. acs.orgnih.gov
Catalysis with Earth-Abundant Metals: To enhance sustainability, research is increasingly directed towards replacing precious metals like iridium with earth-abundant alternatives such as iron, cobalt, and manganese. acs.orgrsc.orgmdpi.com The design of novel pyridine-based ligands will be crucial to stabilize these metals in catalytically active states and achieve high efficiency and selectivity. nih.gov
In-depth Computational Modeling for Predictive Material Design
Computational modeling, particularly using Density Functional Theory (DFT) and Time-Dependent DFT (TD-DFT), has become an indispensable tool in the design of new materials based on this compound. acs.orguq.edu.au These methods allow for the prediction of molecular and electronic structures, as well as the photophysical properties of new compounds, before they are synthesized in the lab. taylorfrancis.comkuleuven.be
This predictive capability significantly accelerates the material discovery process by:
Screening Candidate Molecules: Computational screening can rapidly evaluate large libraries of virtual molecules to identify the most promising candidates for specific applications, such as blue-emitting phosphors for OLEDs. acs.orgtaylorfrancis.com This saves considerable time and resources compared to a purely experimental approach.
Understanding Structure-Property Relationships: Modeling provides deep insights into how modifications to the molecular structure affect the electronic and photophysical properties. rsc.orgkuleuven.be This understanding is crucial for the rational design of materials with targeted characteristics.
Predicting Device Performance: Multiscale modeling approaches are being developed to predict not just the properties of individual molecules but also their performance in a device context, such as an OLED. acs.orgresearchgate.net This includes modeling charge transport and other complex processes. acs.org
Future research in computational modeling will aim to improve the accuracy of predictions, especially for complex phenomena like excited-state dynamics and intermolecular interactions in the solid state. uq.edu.au The development of machine learning models trained on large datasets of experimental and computational data also holds promise for further accelerating the design of novel materials. kuleuven.be
Integration into Multi-Functional Hybrid Materials
A significant emerging trend is the integration of this compound-based complexes into multi-functional hybrid materials. These materials combine the unique properties of the organometallic complex with another material class to achieve novel functionalities or enhanced performance.
Examples of this trend include:
Hybrid White OLEDs: These devices combine blue fluorescent emitters with green and red phosphorescent emitters (potentially derived from this compound) to generate high-quality white light with improved stability. researchgate.net
Metal-Organic Frameworks (MOFs): Incorporating phosphorescent iridium complexes into the structure of MOFs can lead to new materials for sensing, catalysis, and solid-state lighting. researchgate.net The porous nature of MOFs can be exploited to create sensors where the luminescence of the complex changes in the presence of specific analytes.
Dual-Function Materials for Displays and Bioimaging: Recent research has focused on designing molecules that exhibit both efficient thermally activated delayed fluorescence (TADF) for OLEDs and strong two-photon absorption for deep-tissue bioimaging. kyushu-u.ac.jpeurekalert.orgbioengineer.org This opens the door to creating materials with applications in both electronics and medicine. bioengineer.org
OLED-Based Sensors: The luminescence of phosphorescent complexes is often sensitive to their local environment. This property is being leveraged to create OLED-based sensors that can detect gases like ammonia (B1221849) or changes in oxygen concentration. researchgate.net
The future in this area lies in the rational design of these hybrid systems to achieve synergistic effects between the different components. This includes controlling the interface between the organic complex and the inorganic or polymeric matrix to optimize energy transfer and other key processes. photonics.comacs.org
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
